REACTION_CXSMILES
|
[BH4-].[Na+].C(COC)OC.[C:9]([O:19][C:20]([C:26]([O:29][C:30]([C:36]([O:39][C:40]([C:46]([O:49][C:50]([C:56]([O:59][C:60]([C:66]([O:69][C:70]([C:76](OC)=[O:77])([C:72]([F:75])([F:74])[F:73])[F:71])([F:68])[F:67])([C:62]([F:65])([F:64])[F:63])[F:61])([F:58])[F:57])([C:52]([F:55])([F:54])[F:53])[F:51])([F:48])[F:47])([C:42]([F:45])([F:44])[F:43])[F:41])([F:38])[F:37])([C:32]([F:35])([F:34])[F:33])[F:31])([F:28])[F:27])([C:22]([F:25])([F:24])[F:23])[F:21])([C:12]([C:15]([F:18])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10].Cl>O.CO>[C:9]([O:19][C:20]([C:26]([O:29][C:30]([C:36]([O:39][C:40]([C:46]([O:49][C:50]([C:56]([O:59][C:60]([C:66]([O:69][C:70]([CH2:76][OH:77])([C:72]([F:73])([F:74])[F:75])[F:71])([F:67])[F:68])([C:62]([F:63])([F:64])[F:65])[F:61])([F:58])[F:57])([C:52]([F:53])([F:54])[F:55])[F:51])([F:48])[F:47])([C:42]([F:45])([F:44])[F:43])[F:41])([F:38])[F:37])([C:32]([F:35])([F:34])[F:33])[F:31])([F:28])[F:27])([C:22]([F:25])([F:24])[F:23])[F:21])([C:12]([C:15]([F:18])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10] |f:0.1|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
C3F7O(CF(CF3)CF2O)5CF(CF3)COOCH3
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(=O)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in an exotherm
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 931 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |